4-Azido-N,N-dimethylnaphthalen-1-amine
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Overview
Description
4-Azido-N,N-dimethylnaphthalen-1-amine is an organic compound that belongs to the class of azides It is derived from N,N-dimethylnaphthalen-1-amine by substituting one of the hydrogen atoms with an azido group (-N₃)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-N,N-dimethylnaphthalen-1-amine typically involves the azidation of N,N-dimethylnaphthalen-1-amine. One common method is to react N,N-dimethylnaphthalen-1-amine with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the hydrogen atom with the azido group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Azido-N,N-dimethylnaphthalen-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMSO or CH₃CN.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Reduction: N,N-dimethylnaphthalen-1-amine.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
4-Azido-N,N-dimethylnaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various nitrogen-containing heterocycles.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Materials Science: Utilized in the development of novel materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 4-Azido-N,N-dimethylnaphthalen-1-amine largely depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the azido group acts as a leaving group, allowing the nucleophile to attack the electrophilic center. In reduction reactions, the azido group is reduced to an amine, releasing nitrogen gas (N₂) in the process. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylnaphthalen-1-amine: The parent compound without the azido group.
1-Naphthylamine: A simpler amine derivative of naphthalene.
N,N-Dimethylaniline: An aromatic amine with a similar structure but different aromatic ring.
Uniqueness
4-Azido-N,N-dimethylnaphthalen-1-amine is unique due to the presence of the azido group, which imparts distinct reactivity and allows for a variety of chemical transformations that are not possible with its parent compound or other similar amines .
Properties
CAS No. |
90663-79-9 |
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Molecular Formula |
C12H12N4 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
4-azido-N,N-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C12H12N4/c1-16(2)12-8-7-11(14-15-13)9-5-3-4-6-10(9)12/h3-8H,1-2H3 |
InChI Key |
HQKFTGJBAHDJPP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)N=[N+]=[N-] |
Origin of Product |
United States |
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